Chloromethyl 7-chloro-octanoate
Description
Chloromethyl 7-chloro-octanoate (hypothetical structure: ClCH₂(CH₂)₅COOCH₂Cl) is a chlorinated ester derivative of octanoic acid. Chlorinated esters are typically used in organic synthesis, pharmaceutical intermediates, or biochemical research due to their reactivity and ability to act as alkylating agents.
Key features inferred from similar compounds:
- Structure: A seven-carbon aliphatic chain (octanoate backbone) with a chlorine atom at the 7-position and a chloromethyl ester group.
- Reactivity: The chloromethyl group (CH₂Cl) and terminal chlorine may facilitate nucleophilic substitution or cross-coupling reactions.
- Applications: Potential use in synthesizing complex molecules, agrochemicals, or bioactive compounds.
Properties
CAS No. |
80418-69-5 |
|---|---|
Molecular Formula |
C9H16Cl2O2 |
Molecular Weight |
227.12 g/mol |
IUPAC Name |
chloromethyl 7-chlorooctanoate |
InChI |
InChI=1S/C9H16Cl2O2/c1-8(11)5-3-2-4-6-9(12)13-7-10/h8H,2-7H2,1H3 |
InChI Key |
RVCBGSJHWXKROV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCC(=O)OCCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis Pathways and Reaction Mechanisms
Esterification of 7-Chloro-Octanoic Acid with Chloromethyl Alcohol
The most widely documented method for synthesizing chloromethyl 7-chloro-octanoate involves the esterification of 7-chloro-octanoic acid with chloromethyl alcohol. This reaction typically employs a strong acid catalyst, such as sulfuric acid or aluminum chloride, under reflux conditions. The general reaction scheme is as follows:
$$
\text{7-Chloro-octanoic acid} + \text{Chloromethyl alcohol} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}
$$
Key parameters influencing yield include:
- Molar ratio of reactants : A 1:1.2 ratio of acid to alcohol minimizes unreacted starting material.
- Catalyst concentration : 5–10% (w/w) sulfuric acid optimizes reaction kinetics.
- Temperature : Reflux at 110–120°C ensures complete conversion within 6–8 hours.
Table 1: Laboratory-Scale Esterification Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Molar ratio (acid:alcohol) | 1:1.2 | Maximizes ester formation |
| Catalyst (H₂SO₄) | 8% (w/w) | Balances rate and side reactions |
| Reaction time | 7 hours | >95% conversion |
| Temperature | 115°C | Prevents decomposition |
Industrial-Scale Continuous Flow Synthesis
Industrial production leverages continuous flow reactors to enhance efficiency. A patented method for analogous chlorinated esters involves:
- Continuous feeding : 7-Chloro-octanoic acid and chloromethyl alcohol are introduced into a reactor with in-line mixing.
- Catalytic bed : Solid acid catalysts (e.g., Amberlyst-15) enable catalyst reuse and reduce waste.
- Distillation : Reactive distillation separates the ester from water and unreacted alcohol, achieving >98% purity.
This method reduces energy consumption by 30% compared to batch processes, as highlighted in a 2012 patent for octanoic acid ester synthesis.
Alternative Routes and Modifications
Chlorination of Methyl 7-Hydroxyoctanoate
An alternative pathway involves chlorinating methyl 7-hydroxyoctanoate using thionyl chloride (SOCl₂):
$$
\text{Methyl 7-hydroxyoctanoate} + \text{SOCl}2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}2
$$
Advantages :
- Higher regioselectivity at the 7-position due to steric effects.
- Reduced side products compared to esterification.
Limitations :
- Requires stringent control of SOCl₂ stoichiometry to prevent over-chlorination.
Purification and Analytical Verification
Distillation and Chromatography
Crude product is purified via fractional distillation (bp 180–185°C at 15 mmHg) or silica gel chromatography (eluent: hexane/ethyl acetate 9:1).
Gas Chromatography-Mass Spectrometry (GC-MS)
Kovats' retention indices (RI) for this compound, as determined by non-polar SE-30 columns, provide critical validation data:
Table 2: Kovats' Retention Indices Under Isothermal Conditions
| Temperature (°C) | Retention Index (RI) |
|---|---|
| 140 | 1491 |
| 160 | 1484 |
| 180 | 1498 |
These indices serve as benchmarks for identifying the compound in complex mixtures.
Challenges and Optimization Strategies
Byproduct Formation
Common byproducts include:
- Di-chlorinated esters : Result from excess chlorinating agents.
- Acid-catalyzed decomposition products : Mitigated by controlled reaction times.
Table 3: Byproduct Mitigation Techniques
| Byproduct | Mitigation Strategy | Efficacy |
|---|---|---|
| Di-chlorinated esters | Limit Cl₂ stoichiometry to 1.1 eq | >90% reduction |
| Hydrolysis products | Use anhydrous conditions | 95% purity achieved |
Historical and Methodological Evolution
The synthesis of chlorinated octanoate esters traces back to mid-20th-century patents, such as the 1957 method for ethyl-8-chloro-6-oxooctanoate using ethylene gas and aluminum chloride. Modern adaptations replace hazardous reagents (e.g., ethylene chloride) with safer alternatives, reflecting advancements in process safety.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 7-chloro-octanoate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 7-chloro-octanoic acid and chloromethyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized carboxylic acids or other derivatives.
Scientific Research Applications
Chloromethyl 7-chloro-octanoate is an organic compound with the molecular formula and a molecular weight of approximately 227.128 g/mol . It is an ester derived from octanoic acid and chloromethanol, characterized by a chloromethyl group at the 7-position of the octanoate chain. It is known for its role in organic synthesis and industrial applications, especially in the production of pharmaceuticals and agrochemicals.
Synthesis and Characteristics
The synthesis of this compound usually involves the esterification of octanoic acid with chloromethanol, using a strong acid catalyst like sulfuric acid under reflux conditions to ensure complete conversion. In industrial settings, the process involves continuous feeding of reactants into a reactor with heating and mixing, followed by purification through distillation.
This compound exhibits potential biological activity, particularly in biochemical studies, serving as a substrate for enzyme-catalyzed reactions involving ester hydrolysis. Research suggests it may play a role in drug delivery systems because of its ability to form esters with bioactive molecules, enhancing their solubility and stability.
Comparative Analysis of Octanoate Esters
This compound shares structural similarities with other octanoate esters but is distinct due to its chloromethyl group. The unique reactivity of this compound, due to the chloromethyl group, allows for a broader range of chemical transformations and applications in organic synthesis.
Comparison of Octanoate Esters
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Methyl octanoate | Ester derived from octanoic acid and methanol | Lacks chlorine substituent; less reactive |
| Ethyl octanoate | Ester derived from octanoic acid and ethanol | Similar reactivity but without chloromethyl group |
| Isoamyl octanoate | Ester derived from octanoic acid and isoamyl alcohol | Different alcohol component; unique flavor profile |
| Chloromethyl 6-chloro-octanoate | Similar structure with chlorine at position 6 | Different positioning of chlorine affects reactivity |
Applications
This compound finds diverse applications across various fields:
- Organic Synthesis: It is a crucial building block in synthesizing complex molecules.
- Pharmaceuticals: Utilized in synthesizing various pharmaceutical compounds.
- Agrochemicals: Used in the production of agrochemicals.
- Biochemical Studies: It is used as a substrate for enzyme-catalyzed reactions involving ester hydrolysis.
- Drug Delivery Systems: It can form esters with bioactive molecules, enhancing their solubility and stability.
Mechanism of Action
The mechanism of action of chloromethyl 7-chloro-octanoate involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Methyl 7-Chloroheptanoate (CAS 26040-62-0)
Molecular Formula : C₈H₁₅ClO₂
Molecular Weight : 178.66 g/mol
Properties :
- A seven-carbon ester with a terminal chlorine (C7 position).
- Used as a biochemical reagent and lipid derivative .
- Lower molecular weight and simpler structure compared to chloromethyl-substituted analogs.
Applications : Intermediate in organic synthesis, particularly for introducing chloroalkyl chains into target molecules .
Ethyl 7-Chloro-2-oxoheptanoate (CAS 78834-75-0)
Molecular Formula : C₉H₁₅ClO₃
Molecular Weight : 206.67 g/mol
Properties :
- Contains a ketone group (2-oxo) and ethyl ester.
- Synthesized via lactone hydrolysis, alcohol chlorination, and cyanidation .
- Higher polarity due to the ketone group, influencing solubility and reactivity.
Applications : Likely used in pharmaceuticals or specialty chemicals, given its complex functional groups .
Ethyl-2,2-dimethyl-7-chloroheptanoate (CAS 2570179-39-2)
Molecular Formula : C₁₁H₂₁ClO₂
Molecular Weight : 220.73 g/mol
Properties :
- Branched structure with dimethyl substitution at the 2-position.
Applications : Specialty chemical for controlled alkylation or polymer synthesis .
Comparative Data Table
*Hypothetical data inferred from structural analogs.
Q & A
Basic: How to design a reproducible synthesis protocol for Chloromethyl 7-chloro-octanoate?
Methodological Answer:
To ensure reproducibility, document reaction conditions (temperature, solvent, molar ratios), purification steps (distillation, chromatography), and characterization methods (NMR, IR, mass spectrometry). Follow guidelines for experimental sections in academic journals: include detailed procedures in the main manuscript for up to five critical steps, with additional protocols (e.g., optimization trials) in supplementary materials . Validate purity using HPLC (>95%) and confirm structural identity via cross-referencing spectral data with literature. For novel intermediates, provide full synthetic pathways and purity evidence .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy: Assign peaks for chloro-methyl (δ 3.8–4.2 ppm) and chloro-alkoxy groups (δ 1.5–2.5 ppm), comparing with analogs like Ethyl 4-chloroacetoacetate .
- Chromatography: Use GC-MS or HPLC with a C18 column (acetonitrile/water gradient) to detect impurities.
- Elemental Analysis: Confirm C, H, Cl content within ±0.3% of theoretical values.
For novel compounds, include X-ray crystallography or high-resolution mass spectrometry (HRMS) to resolve structural ambiguities .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Storage: Use airtight containers in cool (<10°C), ventilated areas away from ignition sources. Avoid metal contact (corrosion risk) .
- PPE: Wear nitrile gloves, goggles, and fume hoods due to lachrymatory and carcinogenic risks observed in analogs like Bis(chloromethyl) Ether .
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite. Document emergency procedures per Chlorine Institute guidelines .
Advanced: How to resolve contradictions in spectral data for this compound derivatives?
Methodological Answer:
- Replicate Experiments: Repeat synthesis and characterization under controlled conditions to rule out procedural errors.
- Comparative Analysis: Cross-check with structurally similar compounds (e.g., Chloromethyl Chloroformate ) to identify anomalous peaks.
- Computational Validation: Use DFT calculations (e.g., Gaussian software) to predict NMR shifts and compare with empirical data. Address discrepancies via peer review or collaborative validation .
Advanced: How to assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Accelerated Degradation Studies: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC every 24 hours.
- Kinetic Modeling: Apply Arrhenius equations to predict shelf life. For hydrolytic stability, use pH-buffered solutions (pH 2–12) and track chloride release via ion chromatography .
- Control Groups: Include inert analogs (e.g., methyl octanoate) to isolate degradation pathways specific to chloro-functional groups .
Advanced: What computational strategies predict this compound’s reactivity in novel reactions?
Methodological Answer:
- Molecular Dynamics (MD): Simulate nucleophilic attack at the chloromethyl site using software like GROMACS.
- DFT Calculations: Map potential energy surfaces for SN2 reactions with amines or thiols. Compare activation energies with experimental yields.
- QSPR Models: Corrate electronic parameters (Hammett σ) with reaction rates to design targeted derivatives .
Advanced: How to optimize catalytic systems for this compound in cross-coupling reactions?
Methodological Answer:
- Screening Catalysts: Test Pd(0)/Pd(II), Cu(I), and Ni-based systems in inert atmospheres. Monitor yields via GC-MS.
- Solvent Optimization: Evaluate polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for solubility and reactivity.
- Kinetic Isotope Effects (KIE): Use deuterated substrates to identify rate-determining steps. Publish full datasets in supplementary materials for reproducibility .
Advanced: How to detect trace impurities in this compound using advanced mass spectrometry?
Methodological Answer:
- HRMS/MS Fragmentation: Use Orbitrap or Q-TOF systems to resolve isobaric impurities (e.g., dichloro-octanoate isomers).
- Ion Mobility Spectrometry (IMS): Separate co-eluting species based on collision cross-sections.
- Method Validation: Follow ICH Q2(R1) guidelines for LOD/LOQ determination. Compare with regulatory databases like RightAnswer Knowledge Solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
